molecular formula C11H13N3O3S B2459747 N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide CAS No. 901872-64-8

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2459747
CAS No.: 901872-64-8
M. Wt: 267.3
InChI Key: FRTKLFOZGDPRHE-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide (CAS 901872-64-8) is a chemical compound with the molecular formula C11H13N3O3S and a molecular weight of 267.30 g/mol . This reagent belongs to the sulfonamide class, a historically significant group of synthetic compounds known for their diverse pharmacological activities and utility in medicinal chemistry research . Sulfonamides, characterized by the sulfonamide functional group (-SO2NH-), are not readily biodegradable and serve as important building blocks in drug discovery . The structure of this particular compound features an imidazole heterocycle linked to a sulfonamide group, which is further substituted with a 4-methoxybenzyl moiety. Researchers value this compound for its potential as a versatile synthetic intermediate. The structural motif of imidazole sulfonamides is present in compounds investigated for various biological activities, including as agonists for adrenergic receptors . The primary value of this compound lies in its application as a key starting material or intermediate in organic synthesis and medicinal chemistry projects. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1H-imidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-17-10-4-2-9(3-5-10)6-14-18(15,16)11-7-12-8-13-11/h2-5,7-8,14H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTKLFOZGDPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and the imidazole ring.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the imidazole derivative with sulfonyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

(a) Sulfenamide Oxidation

  • Reaction : Sulfenamide intermediates (e.g., S1b) are oxidized to sulfonamides using H₂O₂/ammonium molybdate under mild conditions .

    Sulfenamide (S1b)H2O2,(NH4)6MoO4Sulfonamide (7a)\text{Sulfenamide (S1b)} \xrightarrow{\text{H}_2\text{O}_2, (\text{NH}_4)_6\text{MoO}_4} \text{Sulfonamide (7a)}
  • Yield : 61–73% (depending on substituents) .

  • Side Products : Disulfides (S2) form due to competing dimerization .

(b) Palladium-Catalyzed Cross-Coupling

  • Buchwald-Hartwig Amination : Used to introduce the 4-methoxybenzyl group to the imidazole core. A Pd₂(dba)₃/RuPhos catalyst system enables coupling of aryl halides with amines .

  • Example : Synthesis of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)sulfonamide derivatives in 70–85% yields .

(c) Manganese-Catalyzed N-Alkylation

  • Borrowing Hydrogen Strategy : Mn(I) catalysts enable N-alkylation of sulfonamides with alcohols. For N-(4-methoxybenzyl) derivatives, benzyl alcohol derivatives are optimal alkylating agents .

    R-OH+SulfonamideMn(I)N-Alkylated Product\text{R-OH} + \text{Sulfonamide} \xrightarrow{\text{Mn(I)}} \text{N-Alkylated Product}
  • Scope : Tolerates electron-withdrawing groups (e.g., Br, CF₃) but fails with pyridine-containing sulfonamides .

(a) Sulfonamide Group Reactivity

  • Nucleophilic Substitution : The sulfonamide nitrogen participates in reactions with electrophiles (e.g., alkyl halides, acyl chlorides) .

    • Example: Reaction with 4-nitrobenzenesulfonyl chloride yields disubstituted sulfonamides (e.g., 7k ) .

  • Hydrogen Bonding : The sulfonamide NH acts as a hydrogen-bond donor, influencing crystallization and biological activity .

(b) Imidazole Ring Modifications

  • Electrophilic Aromatic Substitution : The imidazole ring undergoes regioselective nitration or halogenation at the 2- and 5-positions .

  • Coordination Chemistry : Imidazole’s nitrogen atoms coordinate with metals (e.g., Ag⁺, Pt²⁺), forming bioactive complexes .

(a) Oxidative Degradation

  • H₂O₂-Mediated Decomposition : Prolonged exposure to H₂O₂ leads to cleavage of the sulfonamide group, forming sulfonic acids (e.g., S3 ) .

  • Silica Gel Instability : Purification via silica gel chromatography causes decomposition, likely due to acidic surface sites .

(b) Thermal Stability

  • Thermogravimetric Analysis (TGA) : Derivatives decompose above 200°C, with mass loss corresponding to methoxybenzyl group elimination .

Biological and Pharmacological Interactions

  • Anticancer Activity : Imidazole-sulfonamide hybrids inhibit thioredoxin reductase (TrxR), showing IC₅₀ values <1 μM against breast (MCF-7) and colon (HT-29) cancer cells .

  • Antibacterial Properties : N-Alkylated analogs exhibit MIC values of 8–32 μg/mL against Staphylococcus aureus .

Critical Challenges and Limitations

  • Disulfide Formation : Competing dimerization during sulfenamide synthesis requires strict control of NCS stoichiometry .

  • Purification Issues : Silica gel instability necessitates alternative purification methods (e.g., recrystallization) .

  • Electron-Deficient Substrates : Nitro- or cyano-substituted sulfonamides resist N-alkylation due to reduced nucleophilicity .

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of imidazole derivatives, including N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide. Research indicates that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

  • Compound Evaluation : A study demonstrated that modified imidazole derivatives, including those similar to this compound, showed outstanding antiproliferative activity against cancer cell lines such as HeLa and A549. The selectivity index indicated a higher tolerance of normal cells compared to tumor cells, suggesting a potential for targeted cancer therapy .
  • Mechanism of Action : The mechanism involves the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2. This pathway is crucial for eliminating cancer cells while sparing normal cells .

Cardiovascular Applications

This compound has been investigated for its role in cardiovascular health , particularly as an aldosterone synthase inhibitor. This property is significant due to the implications of aldosterone in various cardiovascular diseases.

Therapeutic Potential

  • Conditions Treated : The compound may be beneficial in treating conditions such as hypertension, heart failure, and hyperaldosteronism. By inhibiting aldosterone synthesis, it can help manage fluid retention and electrolyte imbalances associated with these conditions .
  • Clinical Implications : The inhibition of aldosterone synthase could lead to improved outcomes in patients with chronic heart failure or those recovering from myocardial infarction by reducing cardiac remodeling and fibrosis .

Anti-inflammatory Properties

Imidazole derivatives are also being explored for their anti-inflammatory effects . This compound may exhibit properties that can alleviate inflammation-related conditions.

Research Insights

  • Mechanisms : Studies suggest that imidazole compounds can modulate inflammatory pathways, potentially acting as effective agents in reducing inflammation and pain . This opens avenues for developing new treatments for inflammatory diseases.

Synthesis and Modification

The synthesis of this compound involves various chemical modifications to enhance its pharmacological properties. Recent advancements in synthetic methodologies allow for the development of more potent analogs.

Synthetic Strategies

  • Recent Advances : The synthesis techniques have evolved to include diverse reaction pathways that improve yield and selectivity of imidazole derivatives. This includes the use of novel coupling agents and reaction conditions that facilitate the formation of desired compounds with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of normal cellular processes. Additionally, it can interact with receptors to modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide with selected analogs from the provided evidence, focusing on structural features, synthesis methods, and physicochemical properties.

Structural Analogues and Substituent Variations

Table 1: Structural Comparison of Key Sulfonamide Derivatives

Compound Name / ID Core Structure Key Substituents Heterocycle Type Reference
This compound 1H-imidazole-4-sulfonamide 4-Methoxybenzyl group at N-position Imidazole Target
Compound 11 () Benzenesulfonamide Chlorobenzo[1,3]dioxole, methylthio, and 3-methyl-2-thioxo-imidazole groups Benzenesulfonamide
Compound 7a () 1,3,4-Thiadiazole sulfonamide 4-Methoxybenzylidene hydrazineylidene group Thiadiazole
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide () Benzenesulfonamide 4-Methoxybenzene, N-linked to 1-methylindazole Indazole
N-(4-Methoxyphenyl)benzenesulfonamide () Benzenesulfonamide 4-Methoxyphenyl group directly attached to sulfonamide None (plain benzene)

Key Observations:

  • Heterocycle Diversity: The target compound’s imidazole core distinguishes it from thiadiazole () and indazole () derivatives.
  • Substituent Effects : The 4-methoxybenzyl group in the target compound is analogous to substituents in (7a–c) but differs in connectivity. For example, 7a features a hydrazineylidene-linked 4-methoxybenzylidene group, which may reduce conformational flexibility compared to the direct N-linkage in the target compound .
Physicochemical and Spectral Properties

Table 3: Physicochemical Data for Selected Compounds

Compound Melting Point (°C) Spectral Characterization Solubility Reference
Compound 11 () 177–180 HPLC, IR Insoluble in water
Compound 7a () Not reported IR (ν: 3250–3100 cm⁻¹ for NH), ¹H/¹³C NMR Ethanol-soluble
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide () 178–180 X-ray crystallography Not reported

Key Observations:

  • Melting Points : The target compound’s melting point is likely comparable to structurally related compounds (e.g., 177–180°C in and ), though this depends on crystallinity and substituent effects.
  • Spectral Features : Imidazole NH and sulfonamide SO₂ groups would exhibit characteristic IR peaks (~3250 cm⁻¹ for NH and ~1350–1150 cm⁻¹ for SO₂), consistent with analogs in and .

Biological Activity

N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves several key steps:

  • Formation of the Imidazole Ring : The imidazole ring is synthesized through the cyclization of precursors such as glyoxal, formaldehyde, and ammonia.
  • Introduction of the Methoxybenzyl Group : This is achieved via nucleophilic substitution using 4-methoxybenzyl chloride.
  • Sulfonamide Formation : The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chloride under basic conditions.

Biological Activity

This compound exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of both the methoxybenzyl and sulfonamide groups enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit tumor growth in various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant antiproliferative effects. For example, compounds derived from similar structures showed IC50 values ranging from 0.15 to 7.26 μM against A549, HeLa, HepG2, and MCF-7 cell lines .
Cell Line IC50 (μM) Reference
A5490.15
HeLa0.21
HepG20.33
MCF-70.17

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer progression, including carbonic anhydrases and histone deacetylases .
  • Receptor Binding : It interacts with various receptors that play crucial roles in cell signaling pathways related to proliferation and apoptosis .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Tumor-Suffering Mice : In vivo studies demonstrated that treatment with this compound significantly suppressed tumor growth compared to untreated controls .
  • Flow Cytometry Analysis : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cell lines in a dose-dependent manner .

Comparison with Similar Compounds

This compound can be compared with other imidazole derivatives to highlight its unique properties:

Compound Key Feature Biological Activity
N-(4-Methoxybenzyl)thiosemicarbazideContains a thiosemicarbazide groupAnticancer activity
1-(4-Methoxybenzyl)-1H-imidazoleLacks sulfonamide groupLower biological activity
N-(4-Methoxybenzyl)-5-methyl-1H-1,2,3-triazole-Contains a triazole ringDifferent biological profile

Q & A

Q. What are the established synthetic routes for N-(4-Methoxybenzyl)-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of the imidazole core. A common precursor, 1H-imidazole-4-sulfonyl chloride, is reacted with 4-methoxybenzylamine under controlled conditions. Key steps include:
  • Sulfonyl chloride preparation : Reacting 1H-imidazole with chlorosulfonic acid at 0–5°C in an inert atmosphere to avoid side reactions (e.g., hydrolysis) .
  • Coupling reaction : Adding 4-methoxybenzylamine in a polar aprotic solvent (e.g., DCM) with a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .
    Optimization involves adjusting stoichiometry, temperature, and solvent polarity. For example, excess sulfonyl chloride improves yield, while slow amine addition minimizes dimerization.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Multi-technique validation is critical:
  • NMR : 1H^1H NMR should show characteristic imidazole protons (δ 7.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and benzyl CH2_2 (δ ~4.3 ppm). 13C^{13}C NMR confirms sulfonamide carbonyl (δ ~160 ppm) .
  • Mass spectrometry : ESI-MS or HRMS validates molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% error .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the sulfonamide group’s conformation for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
  • Crystal growth : Slow vapor diffusion (e.g., ether into DMSO solution) to obtain high-quality crystals .
  • Data collection : Use a Mo/Kα source (λ = 0.71073 Å) at 100 K to minimize thermal motion.
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates bond lengths/angles. For example, the C–S–N–C dihedral angle in the sulfonamide group typically ranges 70–85°, influencing hydrogen-bonding networks .
    Challenges include resolving disorder in the methoxybenzyl group, which may require TWINABS for data scaling .

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?

  • Methodological Answer : SAR studies focus on:
  • Imidazole substitution : Replacing the 4-methoxybenzyl group with electron-withdrawing groups (e.g., nitro) may alter binding affinity to target enzymes (e.g., carbonic anhydrase) .
  • Sulfonamide moiety : Modifying the sulfonamide to a sulfamate or sulfonic acid can improve solubility or bioactivity.
  • Pharmacophore mapping : Computational docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with His64 in carbonic anhydrase IX) .
    Experimental validation involves enzymatic assays (e.g., stopped-flow CO2_2 hydration) and cytotoxicity screening (e.g., MTT assays on cancer cell lines) .

Q. How are contradictions in spectroscopic data (e.g., NMR vs. X-ray) resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotamerization):
  • Variable-temperature NMR : Cooling to –40°C slows rotation around the sulfonamide S–N bond, splitting singlets into doublets (e.g., benzyl CH2_2 protons) .
  • DFT calculations : Gaussian 16 simulations predict 1H^1H chemical shifts and compare them to experimental data. Deviations >0.5 ppm suggest conformational flexibility .
  • SCXRD : Provides static conformation; compare with NMR-derived time-averaged structures. For example, X-ray may show a planar imidazole ring, while NMR suggests puckering due to solvent effects .

Key Considerations for Researchers

  • Avoid commercial sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica) over vendor databases.
  • Contradiction management : Cross-validate data using orthogonal techniques (e.g., SCXRD + VT-NMR).
  • Biological relevance : Screen against isoforms (e.g., carbonic anhydrase II vs. IX) to assess selectivity .

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